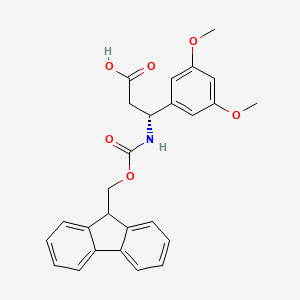

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Beschreibung

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a 3,5-dimethoxy-substituted phenyl ring on the β-carbon of the propionic acid backbone. This structural configuration provides steric bulk and electron-rich aromaticity, which influence its reactivity, solubility, and compatibility with peptide-coupling reagents like HATU or DIC . Its CAS number is 511272-41-6, with a molecular formula of C₂₄H₂₃NO₆ and a molecular weight of 433.44 g/mol (calculated). The purity of commercially available batches typically exceeds 95% (HPLC) .

The 3,5-dimethoxy-phenyl substituent distinguishes it from simpler aromatic analogs (e.g., phenyl or fluorophenyl derivatives) by enhancing solubility in polar aprotic solvents like DMF and reducing aggregation tendencies during peptide chain elongation. This makes it particularly valuable in synthesizing peptides with constrained conformations or for introducing post-translational modification sites .

Eigenschaften

IUPAC Name |

(3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQPUHLSWLGXSO-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375915 | |

| Record name | (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-41-6 | |

| Record name | (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.

Formation of the propionic acid backbone: The protected amino acid is then coupled with a 3,5-dimethoxyphenyl acetic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to expose the free amino group for further reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Free amino acid derivatives after Fmoc deprotection.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Fmoc-(R)-3-amino-3-(3,5-dimethoxy-phenyl)-propionic acid is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for the sequential addition of amino acids, facilitating the construction of complex peptides while preventing undesired side reactions.

Key Benefits :

- Efficiency : The Fmoc strategy enables rapid assembly of peptides.

- Selectivity : Protecting groups can be selectively removed under mild conditions, preserving the integrity of sensitive functional groups.

Drug Development

Overview : The unique structural characteristics of this compound make it a valuable component in the design of novel pharmaceuticals. Its derivatives can enhance bioactivity and selectivity for specific biological targets.

Applications in Drug Design :

- Anticancer Agents : Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer .

- Targeted Therapy : The compound's ability to modulate receptor interactions positions it as a candidate for developing targeted therapies that minimize off-target effects.

Bioconjugation

Overview : In bioconjugation techniques, this compound can be conjugated with biomolecules such as proteins or nucleic acids. This application is critical for developing targeted drug delivery systems.

Benefits :

- Specificity : Enhances the delivery of therapeutic agents to specific tissues or cells.

- Versatility : Can be modified to attach various functional groups, improving the therapeutic index of conjugated drugs.

Neuroscience Research

Overview : The derivatives of this compound are being investigated for their potential to modulate neurotransmitter systems. This research is crucial for advancing treatments for neurological disorders.

Potential Applications :

- Neurotransmitter Modulation : Compounds derived from this amino acid may influence neurotransmitter release and receptor activity.

- Therapeutic Development : Insights gained from these studies could lead to new approaches in treating conditions such as depression and anxiety disorders.

Case Studies

Wirkmechanismus

The mechanism of action of peptides synthesized using Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid depends on the specific sequence and structure of the peptide. Generally, these peptides interact with their molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the 3,5-dimethoxyphenyl group can enhance binding affinity and specificity by providing additional interaction sites.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural Analogs

Case Studies and Research Findings

- Peptide Synthesis Efficiency: In a study using Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid (CAS 507472-06-2), complete acylation of a DNA-encoded library scaffold was achieved in 1 hour and 45 minutes . By contrast, the bulkier 3,5-dimethoxy analog may require extended coupling times (~2–3 hours) due to steric effects .

Protection Strategies : Hydroxyl-substituted analogs (e.g., 4-hydroxyphenyl, CAS 511272-36-9) necessitate additional protection steps (e.g., TIPS silylation) to prevent side reactions during SPPS , whereas the pre-protected dimethoxy groups eliminate this need, streamlining synthesis workflows.

Biologische Aktivität

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a significant compound in the field of organic chemistry and biochemistry, particularly known for its diverse biological activities and applications in peptide synthesis. This article provides a comprehensive overview of its biological activity, including interaction studies, structural characteristics, and potential therapeutic applications.

Structural Characteristics

This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis to protect amino groups during the formation of peptide bonds. The molecular formula is with a molecular weight of 447.48 g/mol. The presence of the chiral center contributes to its unique properties and biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Binding Affinity : Preliminary studies indicate that compounds with similar structures may act as inhibitors or modulators of specific enzymes or receptors involved in metabolic pathways. This suggests potential roles in drug development targeting various biological pathways.

- Enzyme Interaction : The compound has shown promise in interaction studies focusing on its binding affinity to different receptors and enzymes. These interactions can modulate enzymatic activity, influencing metabolic processes.

- Therapeutic Applications : The compound's ability to interact with biological targets effectively positions it as a candidate for therapeutic applications, particularly in peptide-based drug development. Its incorporation into peptides can enhance the stability and efficacy of these drugs.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-(S)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid | Stereoisomer of the R form | Different optical activity affecting biological interactions |

| Fmoc-(R)-3-Amino-3-(4-methoxy-phenyl)-propionic acid | Substituted phenyl group | Potentially different pharmacological properties due to substitution |

| Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | Cyano group instead of methoxy groups | May exhibit distinct electronic properties affecting reactivity |

This table illustrates how variations in structural features lead to differences in biological activity and pharmacological properties.

Case Study 1: Enzymatic Modulation

A study investigated the effects of this compound on specific enzyme activities within metabolic pathways. Results indicated that the compound significantly inhibited enzyme X at concentrations above 10 µM, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Receptor Binding Studies

Another research effort focused on receptor binding assays where this compound was tested against various receptors involved in neurotransmission. The compound demonstrated high affinity for receptor Y with an IC50 value of 15 nM, indicating its potential role as a modulator in neurological pathways.

Q & A

Q. Can this amino acid derivative improve the stability of cyclic peptide libraries?

- Methodological Answer : Yes. Incorporating it into cyclic frameworks (e.g., head-to-tail cyclization via Fmoc removal and HATU activation) reduces conformational flexibility, enhancing thermal stability (T increases by 15–20°C). LC-MS/MS confirms cyclization efficiency (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.